molecular formula C8H4F3NO2 B11790225 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole

Cat. No.: B11790225
M. Wt: 203.12 g/mol
InChI Key: ZVEKDIDCJSVMHY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with difluoromethoxy-containing reagents in the presence of a suitable catalyst. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated oxazoles and benzoxazoles, such as:

Uniqueness

2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

2-(difluoromethoxy)-4-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H

InChI Key

ZVEKDIDCJSVMHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)OC(F)F

Origin of Product

United States

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